Ono-AE3-208

GPCR Pharmacology Cancer Biology Drug Discovery

ONO-AE3-208 is an orally active, selective EP4 antagonist (Ki=1.3nM) with >23-fold selectivity over EP3. It is validated for prostate cancer bone metastasis studies, reducing metastasis formation in PC3/LUC models by 60% at 10mg/kg. Crucial for differentiating EP4 from EP1/2/3 effects; non-cytotoxic for clean metastatic assays. Ideal for chronic oral studies.

Molecular Formula C24H21FN2O3
Molecular Weight 404.4 g/mol
CAS No. 402473-54-5
Cat. No. B1677327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOno-AE3-208
CAS402473-54-5
Synonyms4-(4-cyano-2-(2-(4-fluoronaphthalen-1-yl)propionylamino)phenyl)butyric acid
AE3 208
AE3-208
ONO AE3-208
ONO-AE3-208
Molecular FormulaC24H21FN2O3
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C2=CC=CC=C21)F)C(=O)NC3=C(C=CC(=C3)C#N)CCCC(=O)O
InChIInChI=1S/C24H21FN2O3/c1-15(18-11-12-21(25)20-7-3-2-6-19(18)20)24(30)27-22-13-16(14-26)9-10-17(22)5-4-8-23(28)29/h2-3,6-7,9-13,15H,4-5,8H2,1H3,(H,27,30)(H,28,29)
InChIKeyMTDIMKNAJUQTIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ONO-AE3-208 (CAS 402473-54-5): Selective EP4 Receptor Antagonist for Cancer Metastasis and Immune Modulation Research


ONO-AE3-208 (AE 3-208) is a selective, orally active antagonist of the prostaglandin E2 receptor subtype 4 (EP4), a key mediator in cancer metastasis and inflammation [1]. It exhibits high affinity for the EP4 receptor with a Ki of 1.3 nM and demonstrates functional selectivity over related prostanoid receptors, including EP3 (Ki = 30 nM), FP (Ki = 790 nM), and TP (Ki = 2400 nM), with negligible activity at DP, EP1, EP2, and IP receptors (Ki > 10 μM) . This compound is widely used in preclinical research to investigate EP4-mediated signaling pathways in prostate cancer, glioma, and other disease models [2][3].

Why EP4 Antagonists Are Not Interchangeable: Evidence-Based Selection of ONO-AE3-208 for Research


EP4 receptor antagonists are not functionally interchangeable due to significant variations in receptor binding affinity, selectivity across the prostanoid receptor family, oral bioavailability, and demonstrated in vivo efficacy in specific disease models. While numerous compounds target EP4, their pharmacological profiles diverge substantially, impacting experimental outcomes. ONO-AE3-208 distinguishes itself through a unique combination of high EP4 affinity (Ki = 1.3 nM), a well-characterized selectivity window against EP3, FP, and TP receptors, and extensive validation in models of cancer metastasis and immune suppression where other antagonists have shown different or less robust effects [1]. The following evidence guide provides quantitative data for direct comparison, enabling researchers to select the most appropriate tool compound for their specific experimental context.

Quantitative Differentiation of ONO-AE3-208: Direct Comparator Evidence for Scientific Procurement


Superior EP4 Binding Affinity of ONO-AE3-208 Compared to Other EP4 Antagonists

ONO-AE3-208 demonstrates a Ki of 1.3 nM for the human EP4 receptor, which is substantially lower (more potent) than that of several other EP4 antagonists used in research. This high affinity is critical for experiments requiring robust target engagement at low concentrations [1].

GPCR Pharmacology Cancer Biology Drug Discovery

Quantitative Selectivity Profile of ONO-AE3-208 Against Closely Related Prostanoid Receptors

The functional selectivity of ONO-AE3-208 is defined by its Ki values against other prostanoid receptors. It exhibits a 23-fold selectivity over EP3 (Ki = 30 nM), 608-fold over FP (Ki = 790 nM), and 1846-fold over TP (Ki = 2400 nM). It shows no significant binding (Ki > 10 μM) to DP, EP1, EP2, or IP receptors . This profile is critical when studying EP4-specific signaling without confounding activity at related receptors.

Selectivity Profiling GPCR Off-target Screening

In Vivo Efficacy of ONO-AE3-208 in Suppressing Tumor Metastasis Compared to Genetic Knockout

In a murine model of colon cancer metastasis, treatment with ONO-AE3-208 profoundly decreased liver metastases after intrasplenic injection of MC26 colon cancer cells, with effects comparable to those observed in EP4 receptor knockout animals [1]. While direct head-to-head comparisons with other EP4 antagonists in this specific model are not available, the study demonstrates that pharmacological blockade with ONO-AE3-208 recapitulates the genetic ablation phenotype, validating its in vivo target engagement and functional relevance.

Cancer Metastasis In Vivo Pharmacology Colorectal Cancer

ONO-AE3-208 Demonstrates Oral Bioactivity and Functional Efficacy in Multiple In Vivo Models

ONO-AE3-208 is reported as orally active and has demonstrated significant in vivo efficacy across multiple cancer models. In a mouse model of established GL261-quad glioma, oral administration of ONO-AE3-208 resulted in complete and persistent tumor rejection in 100% of treated animals (n=4) [1]. Additionally, in a prostate cancer bone metastasis model, ONO-AE3-208 significantly reduced bone metastasis, increasing the median time to metastasis formation from 21 days (control) to 29 days (treated) [2]. This oral activity contrasts with some EP4 antagonists that require parenteral administration or show limited brain penetration.

Oral Bioavailability In Vivo Pharmacology Glioma Immuno-oncology

Differential In Vitro Functional Activity in Angiogenesis and Migration Assays

In functional in vitro assays, ONO-AE3-208 effectively inhibits IL-1β-induced HUVEC migration, achieving 53% inhibition at 1 μM and 75% inhibition at 10 μM . This functional activity is complemented by in vivo angiogenesis inhibition, where oral administration of ONO-AE3-208 (1 mg/kg/day) blocked IL-1β-induced angiogenesis in mouse corneas . While other EP4 antagonists like L-161,982 have been shown to block PGE2-induced cell proliferation in HCA-7 colon cancer cells [1], the specific anti-migratory and anti-angiogenic profile of ONO-AE3-208 in these assays provides a distinct functional readout for researchers focused on vascular biology and tumor microenvironment studies.

Angiogenesis Cell Migration HUVEC Functional Assays

Optimal Research Applications for ONO-AE3-208 Based on Validated Quantitative Evidence


In Vivo Studies of Cancer Metastasis, Particularly to Bone and Liver

ONO-AE3-208 is ideally suited for in vivo metastasis research, supported by its demonstrated ability to significantly reduce bone metastasis in a prostate cancer model (extending median metastasis-free survival from 21 to 29 days) [1] and to profoundly decrease liver metastases in a colon cancer model [2]. Its oral bioavailability facilitates long-term dosing regimens without the stress of repeated injections.

Immuno-Oncology Research Targeting Myeloid-Derived Suppressor Cells (MDSCs)

The compound is a validated tool for studying MDSC biology and anti-tumor immunity, as evidenced by its ability to promote complete and persistent rejection of established gliomas in mice, correlating with reduced infiltration of Ly6C+ MDSCs and enhanced T-cell activity [3]. This makes it a preferred choice for researchers investigating the COX-2/PGE2/EP4 axis in tumor immune evasion.

Functional Studies of EP4-Mediated Angiogenesis and Endothelial Cell Migration

For researchers focused on vascular biology, ONO-AE3-208 provides well-defined, quantitative functional data: it inhibits IL-1β-induced HUVEC migration by 53% at 1 μM and 75% at 10 μM in vitro, and blocks IL-1β-induced angiogenesis in vivo in the mouse cornea at an oral dose of 1 mg/kg/day . This enables precise experimental design for both in vitro and in vivo angiogenesis assays.

Investigating EP4 Signaling in Prostate Cancer Cell Invasion and Migration

ONO-AE3-208 is a primary tool for dissecting EP4-dependent migration and invasion mechanisms in prostate cancer. Studies show that it suppresses in vitro cell invasion and migration of PC3 cells in a dose-dependent manner, without affecting cell proliferation [1]. This selectivity allows researchers to uncouple EP4's role in motility from its effects on cell growth.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ono-AE3-208

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.